2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile
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Overview
Description
2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is a useful research compound. Its molecular formula is C11H8N4O2S and its molecular weight is 260.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile is 260.03679668 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- The compound 2-Thiazolylhydrazonomalononitrile has been employed as a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyridazine, tetrazole, pyrimidines, and triazolopyrimidines, incorporating the thiazole moiety. This demonstrates the compound's versatility in forming a diverse array of heterocyclic structures through reactions with various carbon and nitrogen nucleophiles, highlighting its potential for creating pharmacologically relevant molecules (El‐Mekabaty et al., 2016).
Biological Activities
- Novel heterocycles incorporating phthalazine were synthesized, demonstrating the utility of related compounds as intermediates in producing structures with potential antibacterial activity. This underscores the significance of such compounds in medicinal chemistry for developing new therapeutic agents (Khalil et al., 2009).
Material Science and Polymer Chemistry
- The construction of large molecular cavities using tetraoxacalix[2]arene[2]triazine as a platform has been achieved, indicating the role of related triazine derivatives in forming novel macrocyclic structures with potential applications in molecular recognition, catalysis, or as components of functional materials (Hou et al., 2008).
Advanced Synthesis Techniques
- A practical one-pot synthesis method for 4,6-bis(hetero)aryl- and 4-(hetero) aryl-6-methyl-substituted 1,3,5-triazin-2-amines showcases the efficiency of using cesium carbonate-promoted cotrimerization, demonstrating the compound's relevance in simplifying synthetic routes to complex triazine derivatives (Calheiros et al., 2022).
Environmental Applications
- The degradation of triazine herbicides mediated by benzoxazinones (Bx) highlights the environmental significance of triazine derivatives, offering insights into their potential use in bioremediation strategies to mitigate pollution caused by widespread herbicide use (Willett et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c12-5-7-3-1-2-4-8(7)6-18-10-9(16)13-11(17)15-14-10/h1-4H,6H2,(H2,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRGVNPVNVHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=O)NC2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.